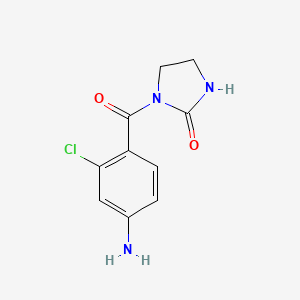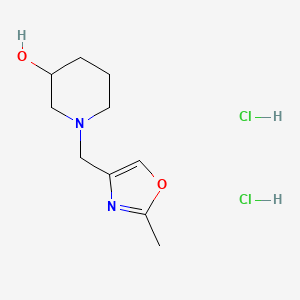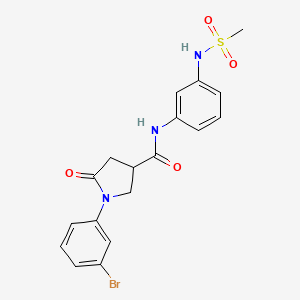
(Z)-4-bromo-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-bromo-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, a benzohydrazide group, and an indolin-3-ylidene moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-bromo-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide typically involves the following steps:
Bromination: : The starting material, 4-bromobenzoic acid, undergoes bromination to introduce the bromine atom at the para position.
Hydrazide Formation: : The brominated compound is then reacted with hydrazine to form the benzohydrazide derivative.
Indolin-3-ylidene Formation: : The indolin-3-ylidene moiety is introduced through a cyclization reaction involving the propyl group and the hydrazide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-bromo-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as sodium iodide (NaI) and various alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a useful reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology
In biological research, (Z)-4-bromo-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide can be used as a probe to study enzyme inhibition or as a precursor for bioactive molecules.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could be exploited to develop new drugs with specific biological activities.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism by which (Z)-4-bromo-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N'-(2-oxoindolin-3-ylidene)benzohydrazide: : Lacks the propyl group.
4-bromo-N'-(2-oxo-1-ethylindolin-3-ylidene)benzohydrazide: : Has an ethyl group instead of a propyl group.
4-bromo-N'-(2-oxo-1-butylindolin-3-ylidene)benzohydrazide: : Has a butyl group instead of a propyl group.
Uniqueness
The presence of the propyl group in (Z)-4-bromo-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide distinguishes it from similar compounds. This structural difference can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-2-11-22-15-6-4-3-5-14(15)16(18(22)24)20-21-17(23)12-7-9-13(19)10-8-12/h3-10,24H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAHVHYLLIWOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,7-trimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557771.png)


![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)
![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)



![2-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2557792.png)
![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)
